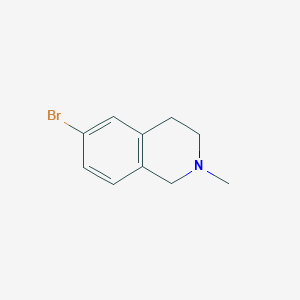

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWCPPFVDGLVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 2-Methyl-1,2,3,4-tetrahydroisoquinoline

The most direct and commonly employed method to prepare 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is the selective bromination of 2-methyl-1,2,3,4-tetrahydroisoquinoline at the 6-position of the aromatic ring.

-

- Bromine (Br2) is used as the brominating agent.

- A Lewis acid catalyst such as iron(III) chloride (FeCl3) facilitates electrophilic aromatic substitution.

- The reaction is typically conducted under controlled temperature (often 0–25 °C) to ensure regioselectivity and minimize side reactions.

- Solvents such as chloroform, dichloromethane, or acetic acid may be employed to dissolve reactants and moderate reaction rates.

-

- The Lewis acid activates bromine to form a more electrophilic bromonium ion.

- Electrophilic aromatic substitution occurs preferentially at the 6-position due to electronic and steric factors influenced by the methyl group at position 2.

- The tetrahydroisoquinoline nitrogen may coordinate with the catalyst, influencing regioselectivity.

-

- Continuous flow reactors are often used for scale-up to improve heat and mass transfer.

- Advanced purification techniques such as recrystallization or chromatography ensure high purity.

- Process optimization focuses on yield maximization and minimizing by-products like dibrominated or over-brominated species.

Pictet–Spengler Condensation Followed by Bromination

An alternative synthetic route involves constructing the tetrahydroisoquinoline core first, followed by selective bromination:

Step 1: Formation of 2-Methyl-1,2,3,4-tetrahydroisoquinoline Core

- The Pictet–Spengler reaction condenses a phenylethylamine derivative with an aldehyde to form the tetrahydroisoquinoline scaffold.

- For 2-methyl substitution, the aldehyde used is typically acetaldehyde or a suitable equivalent.

- Acid catalysts such as Brønsted acids or Lewis acids (e.g., BF3·OEt2) promote cyclization.

Step 2: Bromination

Enantioselective Synthesis Approaches

For applications requiring enantiopure this compound, chiral auxiliaries and catalysts have been employed:

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Br2, FeCl3 | Controlled temp (0–25 °C), organic solvent | Simple, straightforward, industrially scalable | Requires regioselectivity control, potential side reactions |

| Pictet–Spengler + Bromination | Phenylethylamine derivative + acetaldehyde | Acid catalyst (BF3·OEt2), Br2 | Cyclization followed by bromination | Modular synthesis, allows substitution variation | Two-step process, requires purification between steps |

| Enantioselective Synthesis | Chiral amine derivatives | Chiral auxiliaries or catalysts, Br2 | Asymmetric cyclization, then bromination | Produces enantiopure compounds | More complex, costly reagents |

Research Findings and Optimization Notes

Regioselectivity: The methyl group at the 2-position directs bromination to the 6-position due to electronic effects, but careful control of reaction parameters is essential to prevent polybromination.

Catalyst Selection: Iron(III) chloride is effective in activating bromine for electrophilic substitution, but other Lewis acids like aluminum chloride or iron(III) bromide have been explored to improve yield and selectivity.

Temperature Control: Lower temperatures reduce side reactions and improve selectivity but may slow reaction rates.

Purification: Industrial processes employ crystallization and chromatographic techniques to isolate the desired mono-brominated product with high purity.

Enantioselective Methods: Use of chiral auxiliaries and catalysts has been demonstrated to yield enantiomerically enriched tetrahydroisoquinolines, which is critical for biological applications where stereochemistry affects activity.

化学反应分析

Types of Reactions: 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide or potassium iodide.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of 6-bromo-2-methyl-isoquinoline.

Reduction: Reduction reactions can produce 6-bromo-2-methyl-tetrahydroisoquinoline derivatives.

Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.

科学研究应用

Biological Activities

Research indicates that 6-Br-2-Me-THIQ exhibits diverse biological activities, making it a candidate for further pharmacological exploration. Key areas of interest include:

1. Antimicrobial Properties:

- Preliminary studies suggest that derivatives of tetrahydroisoquinolines, including 6-Br-2-Me-THIQ, possess antimicrobial activity against various pathogens. The mechanism of action may involve inhibition of specific enzymes or disruption of cellular processes in microorganisms .

2. Anticancer Activity:

- The compound has been investigated for its potential anticancer properties. It may interact with molecular targets involved in cancer pathways, such as inhibiting tumor cell proliferation or inducing apoptosis in cancer cells .

3. Neuroprotective Effects:

- Tetrahydroisoquinolines have shown promise in neuropharmacology, with studies indicating potential protective effects against neurodegenerative diseases. The structure-activity relationship (SAR) suggests that modifications can enhance neuroprotective efficacy .

4. Enzyme Inhibition:

- 6-Br-2-Me-THIQ has been noted for its ability to inhibit various enzymes relevant to disease pathways, including cathepsin B and NADPH quinone oxidoreductase. These properties are crucial for developing therapeutic agents targeting enzyme-related disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of 6-Br-2-Me-THIQ, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Properties |

|---|---|---|

| 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline | Ketone group instead of hydroxyl | Different reactivity due to ketone presence |

| 6-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at the third position | Enhanced biological activity against pathogens |

| 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | Chlorine atom instead of bromine | Varies in reactivity and binding affinity |

Case Studies

Several studies have highlighted the therapeutic applications of 6-Br-2-Me-THIQ:

Case Study 1: Antimicrobial Efficacy

In vitro experiments demonstrated that 6-Br-2-Me-THIQ exhibited significant antimicrobial activity against E. coli and Staphylococcus aureus strains. The compound's mechanism was linked to enzyme inhibition critical for bacterial survival .

Case Study 2: Anticancer Potential

A study assessing the cytotoxic effects of 6-Br-2-Me-THIQ on various cancer cell lines revealed IC50 values indicating moderate to high efficacy in inhibiting cell growth. The compound showed selectivity towards certain cancer types, suggesting potential for targeted therapy .

作用机制

The mechanism by which 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of THIQ derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

*Estimated based on structure.

Key Observations:

- Halogenation: Bromine at position 6 in 6-Bromo-2-methyl-THIQ increases molecular weight and lipophilicity compared to non-halogenated analogs like 1MeTIQ. This may enhance blood-brain barrier (BBB) penetration but reduce metabolic stability due to steric hindrance .

- Catechol vs. Non-Catechol: Catechol derivatives (e.g., Sal, CKD712) exhibit distinct biological activities. Sal’s 6,7-dihydroxy groups enable redox cycling, contributing to dopaminergic neuron toxicity . In contrast, 6-Bromo-2-methyl-THIQ lacks catechol groups, likely avoiding such neurotoxic mechanisms.

- Methylation Position : The 2-methyl group in 6-Bromo-2-methyl-THIQ may sterically hinder N-methylation or oxidation reactions, differentiating its metabolic fate from 1MeTIQ, which undergoes hydroxylation and N-methylation .

生物活性

6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (6-Br-THIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects against various diseases, including neurodegenerative disorders and infections. This article provides a comprehensive overview of the biological activity of 6-Br-THIQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and pharmacological profiles.

Structural Characteristics

6-Br-THIQ features a unique bicyclic structure characterized by a fused benzene ring and a nitrogen-containing ring. The presence of the bromine atom at the 6th position and a methyl group at the 2nd position significantly influences its reactivity and biological interactions. These structural features contribute to its optical activity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN |

| Molar Mass | 226.11 g/mol |

| Structure | Bicyclic with bromine |

Tetrahydroisoquinolines are known to modulate various biochemical pathways. Although specific pathways for 6-Br-THIQ remain to be fully elucidated, it is suggested that it may interact with neurotransmitter systems and inhibit pathogen growth:

- Neurotransmitter Modulation : Similar compounds have been shown to influence dopamine and serotonin pathways, which are critical in neurodegenerative diseases.

- Antimicrobial Activity : Research indicates that THIQ derivatives exhibit activity against various pathogens, potentially through inhibition of essential enzymes or disruption of cellular processes.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of THIQ derivatives. For example, 6-Br-THIQ has been evaluated against Gram-positive and Gram-negative bacteria:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Candida albicans | Inactive |

Anticancer Activity

The anti-proliferative effects of 6-Br-THIQ have been tested on various cancer cell lines using the MTT assay. Results indicate significant cytotoxicity against several lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 (Liver Cancer) | < 25 |

| MCF-7 (Breast Cancer) | < 50 |

| PC-3 (Prostate Cancer) | < 100 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the THIQ scaffold can enhance biological efficacy. For instance, the introduction of halogen atoms or alkyl groups at specific positions has been correlated with increased potency against cancer cells and pathogens.

Pharmacokinetics

Pharmacokinetic studies suggest that 6-Br-THIQ has low gastrointestinal absorption and acts as a CYP2D6 inhibitor. This profile indicates potential drug-drug interactions and necessitates further investigation into its bioavailability and metabolism.

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective properties of THIQ derivatives in models of Parkinson's disease, suggesting that compounds like 6-Br-THIQ could mitigate neuronal damage.

- Antimicrobial Exploration : In vitro studies revealed that 6-Br-THIQ exhibits significant antibacterial activity against resistant strains of bacteria, positioning it as a candidate for developing new antibiotics.

常见问题

Q. What are the optimal synthetic routes for 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step procedures, including cyclization and bromination. Key methods include:

- Buchwald-Hartwig Amination : For constructing the tetrahydroisoquinoline core, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to improve yield .

- Electrophilic Bromination : Bromine or NBS (N-bromosuccinimide) is used to introduce the bromine atom at position 6. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid over-bromination .

- Flash Column Chromatography (FCC) : Purification with hexanes/EtOAc (75:25) achieves >95% purity. Yields can vary from 55–70% depending on substrate steric effects .

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield | Purity Method |

|---|---|---|---|

| Cyclization | Pd(OAc)₂, XPhos, 80°C, 12h | 55% | FCC (hexanes/EtOAc) |

| Bromination | NBS, DCM, 0°C→RT, 4h | 70% | NMR, HPLC |

| Purification | FCC (75:25 hexanes/EtOAc) | >95% | TLC, HRMS |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯Br interactions) .

- NMR Spectroscopy : H and C NMR identify methyl and bromine substitution patterns. For example, the methyl group at position 2 appears as a singlet (~δ 1.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M] calcd: 241.0123; found: 241.0121) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Q. How does this compound serve as a building block in medicinal chemistry?

Methodological Answer: Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives for:

- Enzyme Inhibition Studies : Modulate kinases or proteases by introducing substituents at position 6 .

- SAR Analysis : Compare with analogs like 6,7-Dibromo-THIQ to assess bromine’s role in bioactivity .

Q. What purification strategies ensure high-purity yields?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (80:20) to remove unreacted starting materials.

- FCC : Gradient elution (hexanes → EtOAc) separates brominated byproducts .

Advanced Research Questions

Q. How can contradictory bioactivity data in related compounds be resolved?

Methodological Answer:

- Structural Comparison : Use X-ray or DFT calculations to compare 6-Bromo-2-methyl-THIQ with analogs (e.g., 5-Bromo-THIQ). Differences in bromine position may alter steric/electronic profiles .

- In Vitro Assays : Test against identical biological targets (e.g., cancer cell lines) under standardized conditions to isolate structural effects .

Q. What molecular interactions drive its biological activity?

Methodological Answer:

- Docking Studies : Model interactions with enzyme active sites (e.g., tyrosine kinases). The bromine atom may form halogen bonds with carbonyl oxygens .

- Fluorescence Quenching : Monitor binding to serum albumin to assess pharmacokinetic properties .

Q. How does bromine substitution impact pharmacological properties?

Methodological Answer:

- Electron-Withdrawing Effects : Bromine at position 6 increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Bioavailability : LogP measurements show bromine increases lipophilicity (LogP = 2.8 vs. 2.1 for non-brominated analogs) .

Q. Can computational modeling predict stability under physiological conditions?

Methodological Answer:

- MD Simulations : Simulate degradation in aqueous buffers (pH 7.4) to identify hydrolytic weak points (e.g., methyl group oxidation) .

- QM/MM Calculations : Predict reaction pathways for bromine displacement under acidic conditions .

Q. How is stability assessed under varying experimental conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。